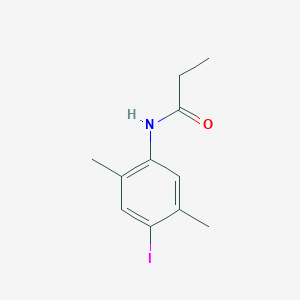![molecular formula C21H21Cl2N5O2S B301650 N-[1-(5-{[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301650.png)
N-[1-(5-{[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(5-{[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research. Also known as DTTB, this compound has been studied for its potential applications in various fields, including medicine and agriculture.
Wirkmechanismus
The mechanism of action of DTTB is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in cell proliferation and survival. DTTB has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and physiological effects:
DTTB has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis. In fungi, it inhibits the growth of fungal cells and disrupts their cell membranes. DTTB has also been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS).
Vorteile Und Einschränkungen Für Laborexperimente
DTTB has several advantages for use in lab experiments. It exhibits strong antifungal and anti-cancer activity and is relatively easy to synthesize. However, DTTB has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on DTTB. In medicine, further studies are needed to determine its potential as a cancer treatment. In agriculture, research is needed to determine its effectiveness as a fungicide against various plant pathogens. Additionally, further studies are needed to better understand the mechanism of action of DTTB and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of DTTB involves a series of chemical reactions that require specific reagents and conditions. One method involves the reaction of 2,5-dichloroaniline with ethyl 2-bromoacetate to form 2-(2,5-dichlorophenylamino)-2-oxoethyl acetate. This compound is then reacted with thiosemicarbazide to form 2-(2,5-dichlorophenylamino)-2-oxoethyl thiosemicarbazide. The final step involves the reaction of 2-(2,5-dichlorophenylamino)-2-oxoethyl thiosemicarbazide with 4-methyl-N-(4-methylbenzoyl)benzamide to form DTTB.
Wissenschaftliche Forschungsanwendungen
DTTB has been studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its anti-cancer properties. Studies have shown that DTTB inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In agriculture, DTTB has been studied for its potential use as a fungicide. Research has shown that DTTB exhibits strong antifungal activity against various plant pathogens.
Eigenschaften
Produktname |
N-[1-(5-{[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide |
|---|---|
Molekularformel |
C21H21Cl2N5O2S |
Molekulargewicht |
478.4 g/mol |
IUPAC-Name |
N-[1-[5-[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C21H21Cl2N5O2S/c1-12-4-6-14(7-5-12)20(30)24-13(2)19-26-27-21(28(19)3)31-11-18(29)25-17-10-15(22)8-9-16(17)23/h4-10,13H,11H2,1-3H3,(H,24,30)(H,25,29) |
InChI-Schlüssel |
NBQUDMHJYNADAK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=NN=C(N2C)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=NN=C(N2C)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-3-(5-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B301567.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B301572.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B301573.png)
![N-[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-3-(4-oxo-4H-quinazolin-3-yl)-propionamide](/img/structure/B301574.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301577.png)

![5-chloro-N-[4-(diethylamino)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B301581.png)
![4-[[5-[(3,4-Dichlorophenyl)methylthio]-4-phenyl-1,2,4-triazol-3-yl]methyl]morpholine](/img/structure/B301582.png)

![N-[4-(diethylsulfamoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B301586.png)
![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301587.png)
![N-[2-(4-morpholinyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301590.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B301591.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301592.png)